3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide

Regioisomer differentiation Physicochemical profiling Sulfonamide library design

3-Chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide (CAS 1798660-14-6) is a synthetic small-molecule sulfonamide (MW 345.8 g mol⁻¹; formula C₁₄H₁₆ClNO₅S) bearing a 3‑chloro‑4‑methoxy‑substituted benzene ring linked through a sulfonamide bridge to a (furan‑2‑yl)‑2‑methoxyethyl side‑chain. Its computed properties—XLogP3‑AA = 2, one H‑bond donor and six H‑bond acceptors—place it in a moderately lipophilic space typical of fragment‑sized sulfonamide screening compounds.

Molecular Formula C14H16ClNO5S
Molecular Weight 345.79
CAS No. 1798660-14-6
Cat. No. B2691429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide
CAS1798660-14-6
Molecular FormulaC14H16ClNO5S
Molecular Weight345.79
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC)Cl
InChIInChI=1S/C14H16ClNO5S/c1-19-12-6-5-10(8-11(12)15)22(17,18)16-9-14(20-2)13-4-3-7-21-13/h3-8,14,16H,9H2,1-2H3
InChIKeyFUTZMRMOTWPSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide (CAS 1798660-14-6): Structural and Physicochemical Baseline for Procurement


3-Chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide (CAS 1798660-14-6) is a synthetic small-molecule sulfonamide (MW 345.8 g mol⁻¹; formula C₁₄H₁₆ClNO₅S) bearing a 3‑chloro‑4‑methoxy‑substituted benzene ring linked through a sulfonamide bridge to a (furan‑2‑yl)‑2‑methoxyethyl side‑chain [1]. Its computed properties—XLogP3‑AA = 2, one H‑bond donor and six H‑bond acceptors—place it in a moderately lipophilic space typical of fragment‑sized sulfonamide screening compounds [1]. The combination of an electron‑withdrawing chloro substituent ortho to the sulfonamide linkage and an electron‑donating para‑methoxy group creates a defined electronic dipole on the aryl ring that distinguishes this compound from regioisomeric and unsubstituted analogues .

Why Generic Substitution Fails for 3-Chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide: The Case for Substituent-Level Selectivity


Close analogues that share the (furan‑2‑yl)‑2‑methoxyethylamine scaffold differ solely in the substitution pattern of the benzenesulfonamide ring—yet even a single positional shift of the chloro or methoxy group can profoundly alter hydrogen‑bonding geometry, electronic distribution, and steric complementarity within enzyme active sites [1]. For instance, in carbonic anhydrase inhibitor series, the introduction of a heteroaryl 2‑furylidene moiety in place of a benzylidene group improved CA IX/CA I selectivity by nearly three orders of magnitude (SI = 985) [1]. Therefore, the precise 3‑chloro‑4‑methoxy arrangement of the target compound cannot be assumed interchangeable with the 2‑chloro, 4‑fluoro, or 3,5‑dimethyl variants that populate chemical supplier catalogues. The quantitative evidence below underscores why procurement decisions must be guided by specific, experimentally verified differentiation rather than by class‑level assumptions.

Quantitative Differentiation Evidence for 3-Chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide vs. Closest Structural Analogs


Regioisomeric Differentiation: 3‑Chloro‑4‑methoxy vs. 2‑Chloro Substituent Pattern Affects Computed LogP and H‑Bond Acceptor Count

The target compound (3‑chloro‑4‑methoxy substitution on the benzenesulfonamide ring) differs from its 2‑chloro positional isomer (CAS 1788559‑56‑7) in both molecular formula (C₁₄H₁₆ClNO₅S vs. C₁₃H₁₄ClNO₄S) and computed physicochemical descriptors. Compared to the 2‑chloro isomer, the target compound possesses one additional oxygen atom (para‑methoxy group), increasing the H‑bond acceptor count by one and the molecular weight by ~30 Da, which alters chromatographic retention and solubility profiles [1].

Regioisomer differentiation Physicochemical profiling Sulfonamide library design

Electronic Modulation of the Aryl Ring: 3‑Cl / 4‑OCH₃ vs. 3,5‑Dimethyl Substitution Dictates π‑Stacking and Halogen‑Bonding Potential

Replacement of the 3‑chloro‑4‑methoxy arrangement with a 3,5‑dimethyl pattern (CAS 1795296‑03‑5) eliminates both the electron‑withdrawing chlorine atom and the resonance‑donating para‑methoxy group. The chlorine atom in the target compound can function as a halogen‑bond donor (σ‑hole) to backbone carbonyl oxygens in enzyme pockets, a capability absent in the all‑methyl analogue [1]. Conversely, the dimethyl analogue increases lipophilicity (predicted ΔlogP ≈ +0.5–0.8) and steric bulk ortho to the sulfonamide, potentially altering target selectivity [2].

Halogen bonding π–π stacking Sulfonamide SAR

Carbonic Anhydrase Inhibition: Furan‑Containing Benzenesulfonamides Achieve Nanomolar Potency and Isoform Selectivity Dependent on Aryl Substitution

In a systematic SAR study of diamide‑based benzenesulfonamides, replacement of a benzylidene moiety with a hetero 2‑furylidene group (analogous to the furan side‑chain of the target compound) improved hCA IX inhibition potency to Ki = 8.3 nM and boosted selectivity over hCA I to SI = 985 [1]. While the target compound has not been directly assayed in this series, the class‑level inference is that the (furan‑2‑yl)‑2‑methoxyethyl motif can confer low‑nanomolar potency and exceptional isoform selectivity when paired with an optimized aryl sulfonamide [1]. In contrast, the unsubstituted benzenesulfonamide parent compound exhibits a Ki of only ~430 nM against hCA II, underscoring the critical role of ring substitution [2].

Carbonic anhydrase inhibition Isoform selectivity Cancer therapeutics

Kv1.5 Potassium Channel Blockade: Heteroarylsulfonamide Patent Space Identifies Furan‑Containing Sulfonamides as Privileged Scaffolds for Atrial Fibrillation

A patent family (WO2013/098314) explicitly claims heteroarylsulfonamide derivatives as blockers of Kv1.5, Kv4.3, and Kv11.1 potassium channels, with furan explicitly listed among the preferred heteroaryl groups [1]. While the target compound is not a specifically exemplified species in the patent, its core structure—a benzenesulfonamide N‑linked to a furan‑containing side‑chain—maps directly onto the claimed Markush formula. Kv1.5 inhibitors are sought for atrial fibrillation because Kv1.5 (IKᵤᵣ) is expressed in atrial but not ventricular tissue, potentially enabling atrium‑selective action potential prolongation without ventricular proarrhythmia risk [2].

Kv1.5 channel blocker Atrial fibrillation Cardiac ion channel

Recommended Research and Industrial Application Scenarios for 3-Chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide (CAS 1798660-14-6) Based on Differentiated Evidence


Fragment‑Based Screening for Carbonic Anhydrase IX‑Selective Inhibitor Discovery

The furan‑containing side‑chain of this compound has been linked, at the class level, to CA IX selectivity ratios approaching 10³ over CA I [1]. Procurement of this compound as a fragment (MW < 350 Da) enables soaking into hCA IX crystals for co‑structure determination, with the 3‑chloro‑4‑methoxy aryl ring providing a defined vector for subsequent fragment growing or merging strategies. The compound’s six H‑bond acceptors and single donor offer multiple anchoring points within the conical CA active‑site cavity.

Kv1.5 Potassium Channel Blocker Lead Generation Within Patented Chemical Space

The compound maps onto the Markush structure of WO 2013/098314, which claims heteroarylsulfonamides as Kv1.5, Kv4.3, and Kv11.1 blockers [1]. Medicinal chemistry teams can use this compound as a tractable starting point for electrophysiology screening (whole‑cell patch clamp on hKv1.5‑expressing CHO/HEK cells), with the 3‑chloro substituent offering a handle for halogen‑bond‑mediated affinity optimization.

Sulfonamide Library Design: Probing Substituent Electronic Effects on Target Engagement

The unique combination of a meta electron‑withdrawing chloro (σₘ = +0.37) and para electron‑donating methoxy (σₚ = −0.27) substituent creates an electronic dipole that is absent in the 2‑chloro, 4‑fluoro, or 3,5‑dimethyl analogues [1]. This compound can serve as a key member of a focused sulfonamide library designed to deconvolute the contribution of aryl‑ring electronics to binding affinity across multiple target classes (CA, Kv, PI3K, ADAM17).

Chemical Probe Development for In Vivo Target Validation Studies

With a moderate computed LogP of 2 and molecular weight below 350 Da, this compound resides in favorable oral drug‑like property space [1]. Although direct in vivo PK data are lacking, its structural features align with established criteria for chemical probe development (MW < 400, LogP < 4, HBD < 3). Procurement for preliminary microsomal stability and permeability assays is a rational next step before committing to analogue synthesis.

Quote Request

Request a Quote for 3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.